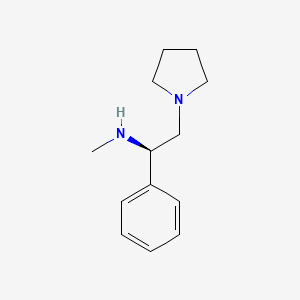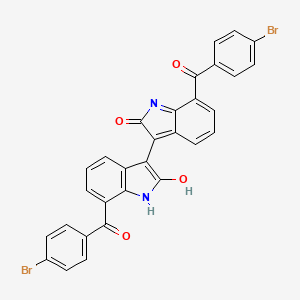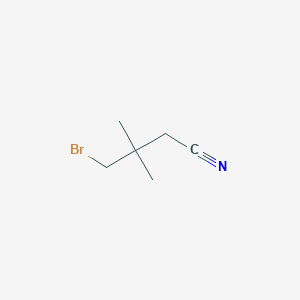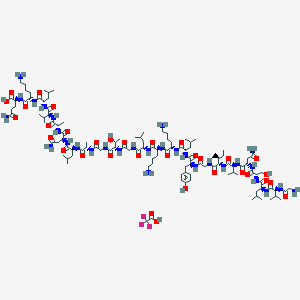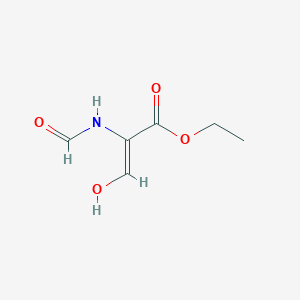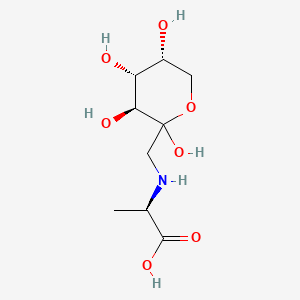
Fructose-alanine (mixture of diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fructose-alanine (mixture of diastereomers), also known as Fructose-alanine (mixture of diastereomers), is a useful research compound. Its molecular formula is C₉H₁₇NO₇ and its molecular weight is 251.23. The purity is usually 95%.
BenchChem offers high-quality Fructose-alanine (mixture of diastereomers) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fructose-alanine (mixture of diastereomers) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Formation of Volatile Compounds in Food Processing : Nishibori and Bernhard (1993) studied the formation of volatile compounds from the reaction of fructose and β-alanine, which is relevant in food processing, particularly in baking. They found that the mixture formed heterocyclic compounds similar to those produced in the reaction of glucose and β-alanine, with 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one (DDMP) being a major volatile component (Nishibori & Bernhard, 1993).
Bacterial Spore Germination : Wax, Freese, and Cashel (1967) explored the role of L-alanine in the initiation of Bacillus subtilis spore germination. They found that in addition to L-alanine, a combination of D-glucose, D-fructose, and certain ions were required for this process, indicating a dual role for L-alanine during spore germination initiation (Wax, Freese, & Cashel, 1967).
Sweetness of Sugar Mixtures : Stone and Oliver (1969) investigated the relative sweetness of sugars and sugar mixtures, including fructose and amino acids like D, L-alanine. They found synergistic effects in sweetness with certain combinations, which has implications for food science and the development of sweeteners (Stone & Oliver, 1969).
Fluorescent Monosaccharide Sensors : Guzow, Jażdżewska, and Wiczk (2012) synthesized derivatives of 3-[2-(boronophenyl)benzoxazol-5-yl]alanine and studied their potential as fluorescent sensors for monosaccharides like fructose. These non-proteinogenic amino acids selectively bound to fructose, demonstrating their application in biochemical sensing (Guzow, Jażdżewska, & Wiczk, 2012).
Study of Amino Acid Racemization : Marfey (1984) conducted a study using 1-fluoro-2,4-dinitrophenyl-5-l-alanine amide for the reaction with a mixture of L- and D-amino acids. This research is significant in understanding amino acid racemization, which is crucial in biochemistry and pharmaceuticals (Marfey, 1984).
Role in Hepatic Injury : Botezelli et al. (2012) investigated the effects of a fructose-rich diet on liver injury in rats, finding that such a diet led to significant liver damage and a reduction in insulin sensitivity. This has implications for understanding the metabolic effects of diets high in fructose (Botezelli et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
(2R)-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO7/c1-4(8(14)15)10-3-9(16)7(13)6(12)5(11)2-17-9/h4-7,10-13,16H,2-3H2,1H3,(H,14,15)/t4-,5-,6-,7+,9?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKCFAIUNCFLEA-XGVUHEBKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NCC1(C(C(C(CO1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NCC1([C@H]([C@@H]([C@@H](CO1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747833 |
Source


|
| Record name | (2R)-2-({[(3S,4R,5R)-2,3,4,5-Tetrahydroxyoxan-2-yl]methyl}amino)propanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16124-24-6 |
Source


|
| Record name | (2R)-2-({[(3S,4R,5R)-2,3,4,5-Tetrahydroxyoxan-2-yl]methyl}amino)propanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3-Methylbut-2-enoxy)-5-oxo-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enoic acid](/img/structure/B1147406.png)
